4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine
Overview
Description
“4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine” is an organic compound that belongs to the pyrimidine family. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions. The second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C10H15N3. The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .Scientific Research Applications
1. Synthesis and Crystal Structure
- Zinc(II) Complexes : The compound has been used in the synthesis and structural analysis of Zinc(II) complexes, contributing to the understanding of its coordination chemistry (Godino-Salido et al., 1994).
2. Biological Applications
- Insecticidal and Antibacterial Potential : It has been utilized in the creation of pyrimidine-linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial capabilities (Deohate & Palaspagar, 2020).
- Nonlinear Optics (NLO) Study : The derivatives of this compound have been studied for their potential applications in nonlinear optics, a field relevant to high-tech optoelectronic applications (Hussain et al., 2020).
- Fungicidal and Plant Growth Regulating Activities : Various compounds prepared using 4,6-dimethyl-2-mercaptopyrimidine, a related derivative, have shown significant fungicidal and plant growth regulating activities (Xu et al., 2010).
3. Chemical Synthesis and Characterization
- Synthesis Techniques : Research has focused on developing effective synthesis methods for this compound, which is crucial for its broader application in various fields (Qi Yon, 2013).
- Structural Analysis : Studies have been conducted to understand the structural parameters of this compound and related derivatives, contributing to the field of crystallography and molecular structure analysis (Pitt, 1948).
4. Photophysical Properties
- pH-Sensing Application : The compound has been incorporated in the design of pyrimidine-phthalimide derivatives, showing potential as a colorimetric pH sensor due to its photophysical properties (Yan et al., 2017).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been found to interact with various targets, including enantioselective proteins .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . This could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to enhance the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound can interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cellular behavior, such as altered cell proliferation, apoptosis, and differentiation . Additionally, it may affect the expression of genes involved in critical cellular processes, thereby impacting overall cell health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, influencing their structure and function. For example, the compound’s binding to enzymes can result in inhibition or activation, depending on the nature of the interaction . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context of the study.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or gene expression . At higher doses, it may induce toxic or adverse effects, including cellular damage or systemic toxicity. Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can influence cellular function . The compound’s impact on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
4,6-dimethyl-2-pyrrolidin-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-6-8(2)13-10(12-7)9-4-3-5-11-9/h6,9,11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXURXCPCNLDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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